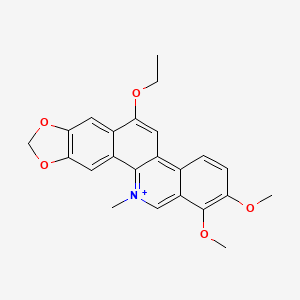

5-Ethoxychelerthrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

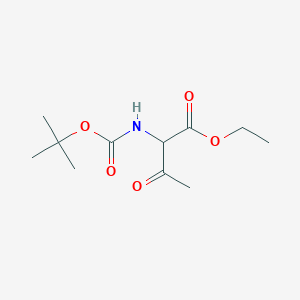

5-Ethoxychelerthrine is an alkaloid with a molecular formula of C23H23NO5 . It is known to have antimicrobial and antitumor activity . It is a derivative of Chelerythrine, a cell permeable protein kinase C (PKC) inhibitor . It has been found to exhibit strong activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA) .

Molecular Structure Analysis

The molecular structure of 5-Ethoxychelerthrine includes a molecular weight of 393.432 Da and a monoisotopic mass of 393.157623 Da .Chemical Reactions Analysis

The study conducted by Dingbang An et al. showed that Ethoxychelerythrine (ECHE) can be converted to Chelerythrine (CHE) on a TLC plate . This suggests that CHE could be a more scientific and stable quality marker for Zanthoxylum nitidum than ECHE .Physical And Chemical Properties Analysis

5-Ethoxychelerthrine is a powder with a molecular weight of 393.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name is 6-ethoxy-1,2-dimethoxy-12-methyl- [1,3]benzodioxolo [5,6-c]phenanthridin-12-ium .Wissenschaftliche Forschungsanwendungen

Quality Marker for Zanthoxylum nitidum Extracts

- Background : Zanthoxylum nitidum (ZN), also known as Liang-Bei-Zhen or Shuang-Mian-Zhen in Chinese, is a traditional Chinese herbal medicine used for activating blood circulation, dispersing blood stasis, and relieving pain with Qi .

- Research Findings : A study investigated whether CHE could be a more stable and scientific quality marker for ZN than ECHE. The results showed that ECHE readily converts to CHE on TLC plates, suggesting that CHE should replace ECHE as the quality marker for ZN .

Analytical Techniques

Wirkmechanismus

Target of Action

5-Ethoxychelerthrine, also known as Ethoxychelerythrin, is a derivative of Chelerythrine . It primarily targets Protein Kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

As a PKC inhibitor , 5-Ethoxychelerthrine interacts with PKC, preventing it from performing its usual role in cellular signaling. This interaction and the resulting changes can influence various cellular processes, including cell cycle progression, apoptosis, and differentiation .

Biochemical Pathways

PKC is involved in several signaling pathways, including the regulation of the cell cycle, apoptosis, and differentiation .

Pharmacokinetics

Its chemical nature suggests that it may undergo rapid chemical changes in different solvents .

Result of Action

The inhibition of PKC by 5-Ethoxychelerthrine can lead to various molecular and cellular effects. These effects can include alterations in cell cycle progression, apoptosis, and differentiation . .

Eigenschaften

IUPAC Name |

6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVQDDLAYPRWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22NO5+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxychelerthrine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)

![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)